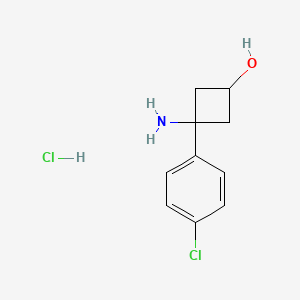![molecular formula C9H13IO2 B8227870 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8227870.png)
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with the molecular formula C9H13IO2 and a molecular weight of 280.10 g/mol . This compound is characterized by its bicyclic structure, which includes an iodine atom and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with Intermediate 4A.
Reaction Conditions: Intermediate 4A (1.3 g, 4.4 mmol) is reacted with 1 M NaOH (31 mL, 31 mmol) in THF (30 mL).
Stirring: The mixture is stirred for 18 hours.
Workup: The reaction is diluted with 5% citric acid (150 mL) and extracted with ethyl acetate (2 x 75 mL).
Purification: The organic layers are combined, dried, and concentrated to yield the desired product.
Chemical Reactions Analysis
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to alcohols.
Reagents and Conditions: Common reagents include bases like NaOH for deprotonation and organic solvents like THF for reaction media.
Scientific Research Applications
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action for 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The iodine atom and carboxylic acid group can interact with nucleophiles and electrophiles, respectively.
Comparison with Similar Compounds
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds:
Properties
IUPAC Name |
4-iodobicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUWTWTDIUOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
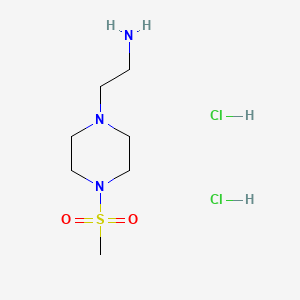
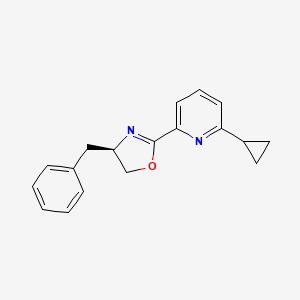
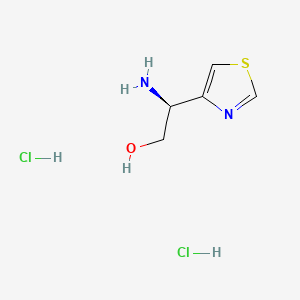
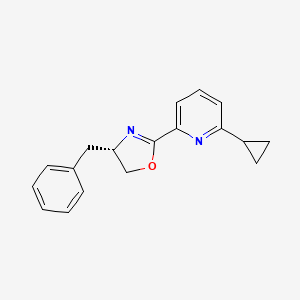
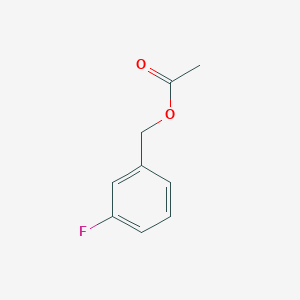
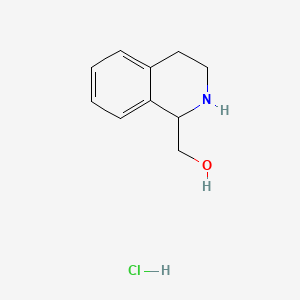
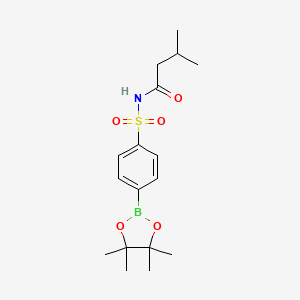
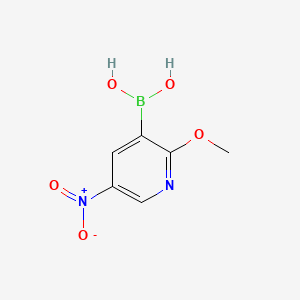
![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8227858.png)
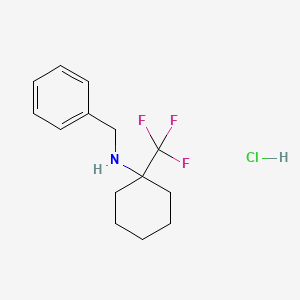
![tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B8227868.png)
![2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B8227872.png)
